molecular formula C11H12O B054508 Ethanone, 1-cyclopropyl-2-phenyl- CAS No. 14113-94-1

Ethanone, 1-cyclopropyl-2-phenyl-

Cat. No. B054508
CAS RN: 14113-94-1
M. Wt: 160.21 g/mol
InChI Key: RXZJHESCHPMWEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "Ethanone, 1-cyclopropyl-2-phenyl-" involves Lewis acid-mediated reactions, demonstrating a novel method for synthesizing derivatives through reactions with allenic ester, ethyl acetoacetate, and methyl acrylate. These processes result in moderate to high yields of various derivatives, showcasing a versatile approach to synthesizing these compounds under specific conditions (Shi, Tang, & Yang, 2008).

Molecular Structure Analysis

The molecular structure analysis of related compounds highlights the impact of cyclopropanation on the bond lengths and configurations within the molecules. Studies on derivatives show that the introduction of the cyclopropane ring can significantly affect the molecular structure without altering the bond lengths between the carbonyl or aryl groups (Shishkina et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of "Ethanone, 1-cyclopropyl-2-phenyl-" derivatives includes their ability to undergo various chemical transformations. For example, competitive cationic pathways have been explored for the synthesis of 1,2-disubstituted cyclopropanes from corresponding homoallylic alcohols, highlighting the diverse reactivity patterns of these compounds (Melancon, Perl, & Taylor, 2007).

Physical Properties Analysis

The physical properties of "Ethanone, 1-cyclopropyl-2-phenyl-" and its derivatives are crucial for understanding their behavior and potential applications. Investigations into the crystal structure and phase transitions of related compounds provide insights into their stability, crystalline forms, and thermal behavior (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of "Ethanone, 1-cyclopropyl-2-phenyl-" derivatives, are influenced by their molecular structure and synthesis methods. The palladium-catalyzed regioselective cyclopropanating allenylation of malonates with propargylic carbonates showcases the synthetic utility of these compounds in forming polysubstituted cyclopropane derivatives, further emphasizing their diverse chemical properties (Shu, Jia, & Ma, 2009).

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

Ethanone derivatives like 1-[2-(2-hydroxyalkyl)phenyl]ethanone have been introduced as new photoremovable protecting groups for carboxylic acids. This group is useful for protecting various carboxylic acids and releases the acid efficiently upon photolysis, showing great potential in synthetic chemistry applications (Atemnkeng et al., 2003).

Synthesis of Heterocyclic Compounds

Ethanone derivatives play a role in the synthesis of heterocyclic compounds, which are crucial in the pharmaceutical industry and medicinal drug research. The synthesis of certain ethanone derivatives has shown antimicrobial activity, highlighting their significance in developing new pharmaceuticals (Wanjari, 2020).

Molecular Docking and ADMET Studies

Ethanone derivatives have been studied for their binding efficacy with proteins, particularly for their antimicrobial properties. Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of these compounds reveal their potential in drug discovery and development (SRI SATYA et al., 2022).

Synthesis of Tryptamine Derivatives

Ethanone derivatives are used in the synthesis of tryptamine derivatives, which are important in the development of pharmaceuticals. The rearrangement of cyclopropylketone arylhydrazones derived from ethanones leads to the formation of various tryptamines, demonstrating their versatility in synthetic organic chemistry (Salikov et al., 2017).

Ultrasonic Studies in Chemical Mixtures

Ultrasonic studies of binary mixtures involving ethanone derivatives provide insights into the nature of binary interactions in these mixtures. Such studies are valuable in understanding the properties of chemical compounds in different states and conditions (Tangeda and Nallani, 2005).

Mechanism of Formation in Chemical Reactions

Research on the heating of certain ethanone derivatives in specific conditions has led to the discovery of new chemical compounds, providing insights into the mechanisms of formation and reaction pathways in organic chemistry (Akimova et al., 2004).

properties

IUPAC Name

1-cyclopropyl-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZJHESCHPMWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338533
Record name Ethanone, 1-cyclopropyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-cyclopropyl-2-phenyl-

CAS RN

14113-94-1
Record name Ethanone, 1-cyclopropyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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